

# Comparative Safety Analysis of Gersizangitide for Retinal Vascular Diseases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of **Gersizangitide** (AXT-107), an investigational peptide-based therapeutic, against established anti-VEGF therapies for neovascular age-related macular degeneration (nAMD) and other retinal vascular diseases. The information is compiled from publicly available clinical trial data and scientific literature.

### Introduction to Gersizangitide

**Gersizangitide** is an emergent therapeutic agent with a dual mechanism of action, functioning as both an inhibitor of Vascular Endothelial Growth Factor (VEGF) and an activator of the Tie-2 signaling pathway. This peptide-based drug is under investigation for the treatment of retinal vascular diseases, including nAMD and diabetic macular edema (DME). Its unique approach of simultaneously targeting two critical pathways involved in angiogenesis and vascular stability presents a promising new strategy in ophthalmology.

### **Comparative Safety Profile**

The safety of intravitreal injections is paramount for patient outcomes. While detailed safety data for **Gersizangitide** from its ongoing clinical trials are not yet fully available, preliminary reports from the DISCOVER Phase 1/2a trial have indicated no remarkable safety findings to date.[1][2][3] Preclinical studies in animal models also suggest that **Gersizangitide** is well-tolerated.[4]



For a comprehensive comparison, this guide presents the safety profiles of leading anti-VEGF therapies currently in use: Aflibercept, Ranibizumab, and the dual VEGF/Ang-2 inhibitor, Faricimab.

# Table 1: Comparative Ocular Adverse Events of Gersizangitide and Competitor Therapies



| Adverse Event                        | Gersizangitide<br>(AXT-107)                                                     | Aflibercept                                         | Ranibizumab                                                                            | Faricimab                                     |
|--------------------------------------|---------------------------------------------------------------------------------|-----------------------------------------------------|----------------------------------------------------------------------------------------|-----------------------------------------------|
| Intraocular<br>Inflammation          | Data not yet available. Preliminary reports suggest a favorable safety profile. | 2.06 events per<br>100 person-<br>years at risk.[5] | 1.4% - 2.9% incidence in pivotal trials.[6]                                            | Incidence of 2% in TENAYA and LUCERNE trials. |
| Endophthalmitis                      | Data not yet<br>available.                                                      | 0.22 events per<br>100 person-<br>years at risk.[5] | 0.019% - 1.6% incidence per patient in clinical trials.[6]                             | 0.8% incidence.<br>[8]                        |
| Retinal<br>Detachment                | Data not yet<br>available.                                                      | Infrequently reported.                              | Serious adverse events related to injection procedure occurred in <0.1% of injections. | Rates<br>comparable to<br>aflibercept.[9]     |
| Increased<br>Intraocular<br>Pressure | Data not yet<br>available.                                                      | Commonly reported, generally transient.[10]         | Commonly reported post-injection.[11]                                                  | Rates<br>comparable to<br>aflibercept.[9]     |
| Conjunctival<br>Hemorrhage           | Data not yet<br>available.                                                      | Most common<br>adverse reaction<br>(≥3%).[10]       | Most common ocular side effect.                                                        | Rates comparable to aflibercept.[9]           |
| Vitreous Floaters                    | Data not yet<br>available.                                                      | Most common adverse reaction (≥3%).[10]             | Most common ocular side effect.                                                        | Rates<br>comparable to<br>aflibercept.[9]     |
| Eye Pain                             | Data not yet<br>available.                                                      | Most common<br>adverse reaction<br>(≥3%).[10]       | Most common ocular side effect.                                                        | Rates<br>comparable to<br>aflibercept.[9]     |



| Retinal Vasculitis | Data not yet available. | Not a commonly reported adverse event. | Not a commonly reported adverse event. | Higher rates observed compared to aflibercept.[8] |
|--------------------|-------------------------|----------------------------------------|----------------------------------------|---------------------------------------------------|
|                    |                         |                                        |                                        | aflibercept.[8]                                   |
|                    |                         |                                        |                                        | ,                                                 |

Note: The safety data for **Gersizangitide** is preliminary and based on ongoing trials. A complete safety profile will be established upon the conclusion and publication of these studies.

### **Signaling Pathway of Gersizangitide**

**Gersizangitide**'s dual mechanism of action involves the modulation of two key signaling pathways implicated in retinal vascular diseases: the VEGF pathway and the Angiopoietin/Tie-2 pathway. By inhibiting VEGF, **Gersizangitide** reduces vascular permeability and neovascularization. Concurrently, by activating the Tie-2 receptor, it promotes vascular stability and reduces inflammation.



Click to download full resolution via product page



Gersizangitide's dual-action signaling pathway.

### **Experimental Protocols for Safety Assessment**

The safety and tolerability of intravitreally administered drugs like **Gersizangitide** are assessed through a series of standardized ophthalmological examinations. Below are the methodologies for key safety assessments typically employed in clinical trials.

#### **Visual Acuity Testing**

- Objective: To measure the sharpness of vision.
- Methodology: Best-corrected visual acuity (BCVA) is assessed using the Early Treatment Diabetic Retinopathy Study (ETDRS) charts.[12][13][14]
  - Testing is conducted at a standardized distance of 4 meters.
  - o If the patient reads fewer than 20 letters at 4 meters, the test is repeated at 1 meter.
  - Separate charts with different letter sequences are used for each eye to prevent memorization.[12]
  - Room illumination and chart luminance are strictly controlled.[12]
  - The final score is calculated based on the number of letters correctly identified.

#### **Slit-Lamp Biomicroscopy**

- Objective: To examine the anterior segment of the eye for signs of inflammation or other abnormalities.
- Methodology: A slit-lamp, which is a low-power microscope with a high-intensity light source, is used for the examination.[15][16][17][18][19]
  - The patient's chin and forehead are positioned on a support to ensure stability.[15][19]
  - The examiner systematically inspects the eyelids, conjunctiva, cornea, anterior chamber, iris, and lens.



- Fluorescein dye may be used to highlight any corneal abrasions or defects.[15][18][19]
- Pupil dilation may be performed to allow for a better view of the posterior structures.[15]

#### **Intraocular Pressure (IOP) Monitoring**

- Objective: To measure the fluid pressure inside the eye and monitor for any significant increases.
- Methodology: IOP is typically measured using Goldmann applanation tonometry (GAT), which is considered the gold standard.[20] Other methods like non-contact tonometry may also be used.[21]
  - For GAT, a topical anesthetic is applied to the eye.
  - The tonometer probe gently flattens a small area of the cornea to measure the pressure.
  - Measurements are taken at baseline and at specified time points post-injection to detect any transient or sustained IOP elevations.[11]
  - Continuous IOP monitoring devices are also being explored in clinical research.[22][23]
     [24]

### **Fundus Photography**

- Objective: To document the appearance of the retina, optic nerve, and other structures in the back of the eye.
- Methodology: A specialized fundus camera is used to take high-resolution photographs of the fundus.[25][26][27][28][29]
  - The patient's pupils are typically dilated to allow for a wider field of view.
  - Stereoscopic images may be taken to provide a three-dimensional view.
  - These images are used to monitor for any changes in the retina, such as hemorrhages,
     fluid leakage, or the growth of new blood vessels.[28]



# **Experimental Workflow for Ocular Safety Assessment**

The following diagram illustrates a typical workflow for assessing the ocular safety of an intravitreal injection in a clinical trial setting.



Click to download full resolution via product page

Typical workflow for ocular safety assessment in a clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AsclepiX Therapeutics Completes Enrollment in DISCOVER Trial for Wet AMD - Modern Optometry [modernod.com]
- 2. AsclepiX Completes Enrollment in DISCOVER Trial for Wet AMD [ophthalmologybreakingnews.com]
- 3. optometrytimes.com [optometrytimes.com]
- 4. gersizangitide (AXT107) / Asclepix [delta.larvol.com]
- 5. Comprehensive Review of Ocular and Systemic Safety Events with Intravitreal Aflibercept Injection in Randomized Controlled Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intraocular Inflammation Following Intravitreal Faricimab: Insights from Five Bilateral Cases PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraocular Inflammation, Safety Events, and Outcomes After Intravitreal Injection of Ranibizumab, Aflibercept, Brolucizumab, Abicipar Pegol, and Faricimab for nAMD PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Intraocular pressure in eyes receiving monthly ranibizumab in 2 pivotal age-related macular degeneration clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 13. precision-vision.com [precision-vision.com]
- 14. certifeyed.com [certifeyed.com]
- 15. ucsfhealth.org [ucsfhealth.org]
- 16. Slit lamp exam: Uses, procedure, results, and other eye exams [medicalnewstoday.com]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]



- 18. Slit Lamp Examination [crossroadspsychiatric.com]
- 19. Slit Lamp Exam: Purpose, Procedure and Results [healthline.com]
- 20. How to Measure Intraocular Pressure: An Updated Review of Various Tonometers PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intraocular pressure measurement techniques: Current concepts and a review Indian J Clin Exp Ophthalmol [ijceo.org]
- 22. Upcoming Methods and Specifications of Continuous Intraocular Pressure Monitoring Systems for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ESCRS INTRAOCULAR PRESSURE MONITORING [escrs.org]
- 24. Advances in diagnostic applications for monitoring intraocular pressure in Glaucoma: A review | Journal of Optometry [journalofoptometry.org]
- 25. med.upenn.edu [med.upenn.edu]
- 26. wellcarecomplete.com [wellcarecomplete.com]
- 27. opsweb.org [opsweb.org]
- 28. Fundus photography, fluorescein angiography, optical coherence tomography and electroretinography of preclinical animal models of ocular diseases - Kumar - Annals of Eye Science [aes.amegroups.org]
- 29. Fundus Camera StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Safety Analysis of Gersizangitide for Retinal Vascular Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15186211#comparative-analysis-of-gersizangitide-s-safety-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com